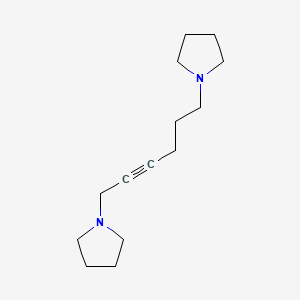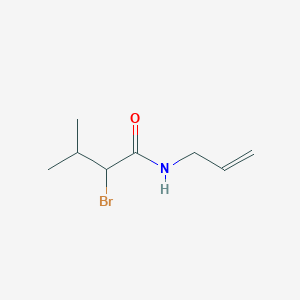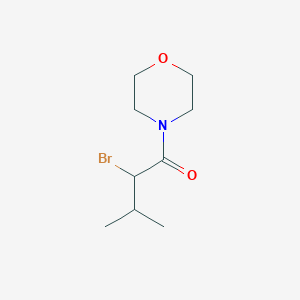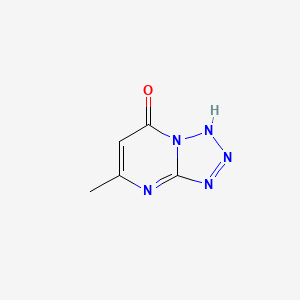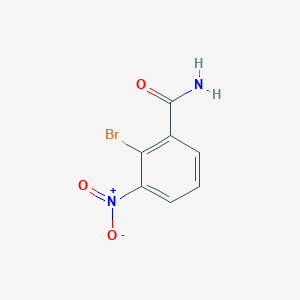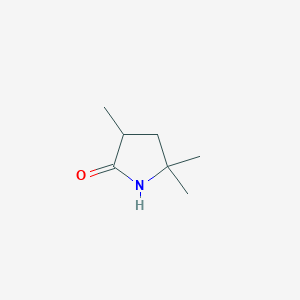
1,2,3-噻二唑-4-甲酰胺
描述
1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound that is widely used in the field of organic chemistry, as well as in drug development, due to its unique properties. It has been found to have a wide range of applications, from its use as a building block for drug synthesis to its ability to act as a catalyst in the synthesis of other molecules.
科学研究应用
医药应用
1,2,3-噻二唑部分,包括“1,2,3-噻二唑-4-甲酰胺”,由于其广泛的生物活性,在医药领域占有重要地位 . 它是一个结构上活跃的药效基团,由于其多功能和广泛的生物活性,吸引了研究人员的极大兴趣 .
抗真菌应用
1,2,3-噻二唑衍生物已显示出广泛的抗真菌活性 . 例如,合成了一系列包含酰胺和 1, 3, 4-噻二唑硫醚部分的新型硫代色酮-4-酮衍生物,对灰葡萄孢霉显示出更好的抗真菌活性 .
抗病毒应用
1,2,3-噻二唑衍生物,包括“1,2,3-噻二唑-4-甲酰胺”,已显示出抗病毒活性 .
杀虫应用
抗癌应用
1,2,3-噻二唑衍生物已显示出抗癌活性 . 噻二唑环的硫原子赋予了改进的脂溶性,而 1,2,3-噻二唑的中性离子性质使这些化合物能够穿透细胞膜并以不同的亲和力与生物靶点相互作用 .
抗菌应用
1,2,3-噻二唑衍生物已显示出广泛的抗菌活性 . 例如,化合物 6-氯-N-(5-(甲硫基)-1, 3, 4-噻二唑-2-基)-4-氧代硫代色酮-2-甲酰胺对水稻黄单胞菌和柑橘溃疡病黄单胞菌显示出良好的抗菌活性Citri .
抗糖尿病应用
抗炎应用
作用机制
Target of Action
1,2,3-Thiadiazole-4-carboxamide is a compound with a broad spectrum of biological activitiesSimilar compounds have been found to interact with various enzymes and proteins, such as carbonic anhydrase , and have shown antifungal activities .
Mode of Action
It’s known that similar 1,3,4-thiadiazole compounds can interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
Similar compounds have been found to affect the nf-κb pathway , which plays a crucial role in immune response, inflammation, and cell growth.
Pharmacokinetics
Similar compounds have shown good tissue permeability , which could potentially impact the bioavailability of 1,2,3-Thiadiazole-4-carboxamide.
Result of Action
Similar compounds have shown to induce cell cycle arrest and apoptosis in certain cell lines .
安全和危害
未来方向
The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .
生化分析
Biochemical Properties
1,2,3-Thiadiazole-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, 1,2,3-Thiadiazole-4-carboxamide interacts with proteins involved in DNA replication, thereby affecting cellular proliferation . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases characterized by abnormal cell growth.
Cellular Effects
The effects of 1,2,3-Thiadiazole-4-carboxamide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . By modulating these pathways, 1,2,3-Thiadiazole-4-carboxamide can induce cell death in cancer cells, making it a promising candidate for anticancer therapy . Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and proliferation . These cellular effects underscore the compound’s potential in modulating cellular functions and treating various diseases.
Molecular Mechanism
At the molecular level, 1,2,3-Thiadiazole-4-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting metabolic processes . The compound also interacts with DNA, leading to the inhibition of DNA replication and transcription . Additionally, 1,2,3-Thiadiazole-4-carboxamide can modulate the activity of transcription factors, resulting in changes in gene expression . These molecular interactions provide a comprehensive understanding of how the compound influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3-Thiadiazole-4-carboxamide have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . It undergoes degradation in the presence of strong acids or bases, which can affect its efficacy . Long-term studies have demonstrated that 1,2,3-Thiadiazole-4-carboxamide can induce sustained changes in cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1,2,3-Thiadiazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,2,3-Thiadiazole-4-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound has been shown to affect metabolic flux, leading to changes in the levels of various metabolites . By modulating these pathways, 1,2,3-Thiadiazole-4-carboxamide can influence cellular energy production and biosynthesis, further highlighting its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, 1,2,3-Thiadiazole-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s lipophilicity also enhances its ability to cross cellular membranes, ensuring efficient distribution within the body .
Subcellular Localization
The subcellular localization of 1,2,3-Thiadiazole-4-carboxamide is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes involved in metabolic processes . These localization patterns are influenced by specific targeting signals and post-translational modifications that direct the compound to its sites of action .
属性
IUPAC Name |
thiadiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVNNCOIIHEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291837 | |
| Record name | 1,2,3-Thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4100-20-3 | |
| Record name | NSC78611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of targeting Serine Acetyltransferase (SAT) for therapeutic development?
A1: Serine Acetyltransferase (SAT) is a key enzyme in the biosynthesis of cysteine, an essential amino acid. [] Inhibiting SAT can disrupt cysteine biosynthesis, which has implications for various biological processes. This approach holds potential for developing treatments for conditions where dysregulated cysteine metabolism plays a role.
Q2: What is known about the interaction of N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide with SAT?
A2: While the provided abstract [] mentions that N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide was identified as a hit compound with SAT inhibitory properties, it does not provide specific details about the interaction mechanism. Further research exploring the binding site, affinity, and kinetic parameters of this interaction would be valuable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




